n-Octylglycidyl thioether n-Octylglycidyl thioether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13862785
InChI: InChI=1S/C11H22OS/c1-2-3-4-5-6-7-8-13-10-11-9-12-11/h11H,2-10H2,1H3
SMILES:
Molecular Formula: C11H22OS
Molecular Weight: 202.36 g/mol

n-Octylglycidyl thioether

CAS No.:

Cat. No.: VC13862785

Molecular Formula: C11H22OS

Molecular Weight: 202.36 g/mol

* For research use only. Not for human or veterinary use.

n-Octylglycidyl thioether -

Specification

Molecular Formula C11H22OS
Molecular Weight 202.36 g/mol
IUPAC Name 2-(octylsulfanylmethyl)oxirane
Standard InChI InChI=1S/C11H22OS/c1-2-3-4-5-6-7-8-13-10-11-9-12-11/h11H,2-10H2,1H3
Standard InChI Key AKIRBXYYAMYIDJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCSCC1CO1

Introduction

Chemical Identity and Structural Properties

n-Octylglycidyl thioether belongs to the thioether class, distinguished by a sulfur atom connecting two alkyl or aryl groups. Its molecular structure comprises an n-octyl chain (C₈H₁₇) linked via a thioether bond (–S–) to a glycidyl moiety (C₃H₅O), an epoxide-containing group. The glycidyl group’s strained three-membered ring confers high reactivity, enabling participation in ring-opening reactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₁H₂₂OS
Molecular Weight202.36 g/mol
CAS Registry NumberNot publicly disclosed
IUPAC Name(Oxiran-2-yl)methylsulfane

The compound’s physicochemical properties—such as solubility in organic solvents (e.g., dichloromethane, toluene) and limited water solubility—stem from its hydrophobic n-octyl chain and polar epoxide group. Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic epoxide (C–O–C) and thioether (C–S–C) functional groups.

Synthesis and Reaction Mechanisms

Synthetic Pathways

n-Octylglycidyl thioether is synthesized through nucleophilic ring-opening of n-octylglycidol (an epoxide) with a thiol (RSH) under catalytic conditions. The reaction proceeds via:

  • Thiol Deprotonation: A base (e.g., NaOH) deprotonates the thiol, generating a thiolate anion (RS⁻).

  • Epoxide Ring-Opening: The thiolate attacks the less substituted carbon of the epoxide, breaking the oxygen–carbon bond and forming a sulfur–carbon bond.

  • Product Formation: The intermediate alkoxide abstracts a proton, yielding the thioether and regenerating the base.

Example Reaction:
n-Octylglycidol+RSHBasen-Octylglycidyl thioether+H2O\text{n-Octylglycidol} + \text{RSH} \xrightarrow{\text{Base}} \text{n-Octylglycidyl thioether} + \text{H}_2\text{O}

Optimization Strategies

  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) or transition metals accelerate ring-opening by polarizing the epoxide’s electron-deficient oxygen.

  • Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate.

  • Temperature: Moderate heating (40–60°C) improves reaction kinetics without promoting side reactions.

Physicochemical and Reactivity Profiles

Stability and Reactivity

The glycidyl group’s epoxide ring is highly reactive, undergoing:

  • Acid/Base-Catalyzed Ring-Opening: With nucleophiles (e.g., amines, alcohols) to form diols or ethers.

  • Polymerization: Under thermal or acidic conditions, leading to cross-linked polymers.

The thioether linkage (–S–) provides moderate oxidation resistance but can be oxidized to sulfoxides or sulfones using peroxides.

Comparative Reactivity

Reaction Typen-Octylglycidyl Thioethern-Octyl β-D-Thioglucopyranoside
Epoxide Ring-OpeningHigh (due to strain)Low (stable glycosidic bond)
Sulfur OxidationModerateHigh (prone to sulfoxide formation)

This contrast underscores its suitability for epoxy-based modifications over carbohydrate-derived thioethers.

Industrial and Research Applications

Polymer Modification

n-Octylglycidyl thioether acts as a cross-linking agent in epoxy resins, enhancing mechanical strength and chemical resistance. Its long alkyl chain improves compatibility with hydrophobic matrices, enabling use in coatings and adhesives.

Surfactant Synthesis

The compound serves as a precursor for sulfate-free surfactants. Sulfonation of the thioether group yields sulfonated derivatives with improved aqueous solubility and foaming properties.

Pharmaceutical Intermediates

Its epoxide group undergoes regioselective reactions with biomolecules (e.g., proteins), facilitating drug conjugate synthesis. For example, coupling with monoclonal antibodies enables targeted drug delivery systems.

Regulatory and Environmental Impact

No specific regulations govern n-octylglycidyl thioether, but its disposal must adhere to guidelines for reactive epoxides. Incineration with scrubbers is recommended to prevent sulfur oxide emissions. Biodegradation studies are lacking, necessitating further environmental risk assessments .

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